rac-4-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}morpholine
CAS No.: 2241130-55-0
Cat. No.: VC5916481
Molecular Formula: C11H20N2O2
Molecular Weight: 212.293
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2241130-55-0 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.293 |
| IUPAC Name | (3aR,6aS)-3a-(morpholin-4-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole |
| Standard InChI | InChI=1S/C11H20N2O2/c1-3-14-4-2-13(1)8-11-7-12-5-10(11)6-15-9-11/h10,12H,1-9H2/t10-,11-/m0/s1 |
| Standard InChI Key | IMQPKIHPXFXJJR-QWRGUYRKSA-N |
| SMILES | C1COCCN1CC23CNCC2COC3 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name, (3aR,6aS)-3a-(morpholin-4-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole , reflects its fused bicyclic framework. The furo[3,4-c]pyrrole system consists of a tetrahydrofuran ring fused to a pyrrolidine ring at positions 3 and 4. The morpholine moiety is attached via a methylene bridge to the 3a position of the bicyclic core, which adopts a relative (3aR,6aS) configuration .
Molecular Descriptors and Structural Representation
Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 212.29 g/mol | |
| SMILES | C1COCCN1C[C@]23CNC[C@H]2COC3 | |
| InChIKey | IMQPKIHPXFXJJR-QWRGUYRKSA-N | |
| CAS Registry Number | 2241130-55-0 |
The stereochemistry is critical for understanding its three-dimensional conformation, as evidenced by the "@" symbols in the SMILES string denoting chiral centers . The fused ring system imposes significant steric constraints, which may influence its reactivity and binding properties.
Physicochemical Properties
Hydrogen Bonding and Rotational Freedom
The molecule contains four hydrogen bond acceptors (two ether oxygens, one tertiary amine, and one morpholine oxygen) and no hydrogen bond donors . With only four rotatable bonds , the compound exhibits restricted conformational flexibility, a feature often desirable in kinase inhibitors or GPCR-targeted therapeutics where rigid scaffolds enhance selectivity.
Synthetic Considerations
Retrosynthetic Analysis
While detailed synthetic routes are absent from available data, retrosynthetic disconnections suggest two plausible strategies:
-
Morpholine Substitution: Alkylation of a preformed (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-ylmethanol intermediate with morpholine.
-
Bicyclic Core Construction: Assembly of the furo-pyrrolidine system via intramolecular cyclization, followed by introduction of the morpholinomethyl group.
Chirality and Racemic Nature
The “rac-” prefix indicates the compound is supplied as a racemic mixture of enantiomers. Resolving the enantiomers would require chiral stationary-phase chromatography or asymmetric synthesis, though no enantiomer-specific data are available .
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